4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
CAS No.: 340319-31-5
Cat. No.: VC21490558
Molecular Formula: C12H12ClN3OS
Molecular Weight: 281.76g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 340319-31-5 |
|---|---|
| Molecular Formula | C12H12ClN3OS |
| Molecular Weight | 281.76g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C12H12ClN3OS/c1-6-9(11(14)17)10(16-12(18)15-6)7-2-4-8(13)5-3-7/h2-5,10H,1H3,(H2,14,17)(H2,15,16,18) |
| Standard InChI Key | QJKMZSYRDONSFC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Cl)C(=O)N |
| Canonical SMILES | CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Cl)C(=O)N |
Introduction
Chemical Identity and Structure
4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a synthetic chemical compound belonging to the class of pyrimidine derivatives. The compound is identified by its CAS No. 340319-31-5, with a molecular formula of C₁₂H₁₂ClN₃OS and a molecular weight of 281.76 g/mol. The structural composition of the compound integrates several key functional groups including a tetrahydropyrimidine ring system, a thioxo group at the 2-position, a 4-chlorophenyl substituent at the 4-position, a methyl group at the 6-position, and a carboxamide group at the 5-position. This specific arrangement of functional groups contributes to the compound's chemical behavior and potential biological activity profile.
The compound's structure can be visualized as containing a partially reduced pyrimidine ring with a thioxo (C=S) functionality that replaces the carbonyl group typically found in uracil derivatives. The presence of the 4-chlorophenyl group adds lipophilicity to the molecule, while the carboxamide group offers hydrogen bonding capabilities, both features potentially important for biological interactions.
Structural Identifiers and Nomenclature
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is crucial for its application in research and potential pharmaceutical development. The compound typically exists as a solid at room temperature with specific physical characteristics influenced by its molecular structure and functional groups.
Physical Properties
Table 1 summarizes the key physical properties of 4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide:
Chemical Reactivity
The chemical reactivity of this compound is largely determined by its functional groups. The thioxo group (C=S) is generally less reactive than its carbonyl (C=O) counterpart but can participate in nucleophilic substitutions. The carboxamide group can undergo hydrolysis under appropriate conditions to yield the corresponding carboxylic acid. The chlorophenyl substituent can participate in various substitution reactions, particularly under catalytic conditions. The nitrogen atoms in the pyrimidine ring, particularly N-1 and N-3, can act as hydrogen bond acceptors or participate in deprotonation reactions depending on the reaction conditions.
Synthesis Methods
The synthesis of 4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide and related derivatives typically involves multi-step reactions starting from simpler organic precursors. Several methodologies have been reported in the literature, with variations in catalysts, conditions, and reagents.
Conventional Synthetic Route
The general synthesis pathway for this compound typically involves a multicomponent reaction strategy. Based on the available literature, a common approach includes:
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Condensation of 4-chlorobenzaldehyde with a suitable beta-ketoamide derivative and thiourea
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Cyclization to form the pyrimidine ring
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Introduction of functional groups at specific positions
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Purification and isolation of the final product
This synthetic pathway aligns with the Biginelli reaction, a well-established multicomponent reaction for synthesizing dihydropyrimidine compounds .
Catalyzed Synthesis
An efficient method for synthesizing pyrimidine-5-carboxamides has been reported using uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) as a catalyst. This approach offers several advantages including higher yields and simplified purification procedures. The general procedure involves:
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Mixing an aldehyde (1 mmol), acetoacetanilide (1 mmol), thiourea (1.2 mmol), and uranyl nitrate hexahydrate (5 mol%)
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Using acetonitrile (5 mL) as the solvent
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Conducting the reaction under conventional heating or microwave irradiation
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Workup by pouring the reaction mixture into crushed ice, stirring for 15-20 minutes, and allowing it to stand overnight
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Filtering the solid product and recrystallizing from hot methanol
Microwave-Assisted Synthesis
Microwave irradiation has been employed to enhance the efficiency of the synthesis process. This approach significantly reduces reaction times and often improves yields. The procedure typically involves:
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Preparing a mixture of the required reagents in a suitable solvent
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Subjecting the mixture to microwave irradiation at specified power levels (e.g., 160 W)
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Monitoring the progress by thin-layer chromatography (TLC)
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Isolation and purification of the product through standard techniques
Table 2 compares the conventional and microwave-assisted synthesis methods:
Characterization Techniques
Characterization of 4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide and related derivatives typically employs various analytical techniques to confirm structure, purity, and physicochemical properties.
Infrared Spectroscopy (IR)
IR spectroscopy is used to identify functional groups present in the compound. Characteristic absorption bands typically include:
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N-H stretching vibrations (3300-3500 cm⁻¹)
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C=O stretching of the carboxamide group (1650-1700 cm⁻¹)
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C=S stretching (1050-1200 cm⁻¹)
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C-Cl stretching (700-800 cm⁻¹)
For similar compounds, IR data has been reported showing characteristic peaks at approximately 3397, 3265, 3168 cm⁻¹ for N-H stretching, and 1669 cm⁻¹ for C=O stretching .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is crucial for structural elucidation, providing information about proton environments and connectivity. Key signals for this compound and its derivatives typically include:
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NH protons (7.5-9.5 ppm)
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Aromatic protons of the chlorophenyl group (6.5-8.0 ppm)
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Methyl protons (2.0-2.5 ppm)
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Methine proton at the 4-position (5.0-5.5 ppm)
¹³C NMR complements ¹H NMR by identifying carbon environments, with signals expected for:
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Thioxo carbon (C=S) at approximately 170-180 ppm
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Carboxamide carbon at approximately 160-170 ppm
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Aromatic carbons between 110-140 ppm
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Methyl carbon at approximately 18-22 ppm
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing accurate mass measurements. For related compounds, HRMS data has been reported showing close agreement between calculated and found values, such as m/z [M+] calculated for C₂₀H₂₁N₃O₃S: 383.1304; found: 383.1302 .
Biological Activities and Applications
Research indicates that 4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide and structurally related compounds exhibit various biological activities, making them subjects of interest for medicinal chemistry research.
Antimicrobial Activity
Compounds of this structural class have demonstrated antimicrobial properties against various bacteria and fungi. The mechanism of action is thought to involve inhibition of essential enzymes or disruption of microbial cell membranes. The presence of the chlorophenyl group may enhance lipophilicity, potentially improving cell penetration and antimicrobial efficacy.
Structure-Activity Relationships
The biological activity of 4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide and its derivatives is significantly influenced by their structural features. Various modifications to the basic scaffold have been investigated to understand structure-activity relationships and potentially enhance biological activities.
Table 3 summarizes the structural variations and their potential impact on biological activity:
Related Derivatives
Several derivatives of 4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide have been synthesized and studied, with modifications primarily at the carboxamide nitrogen and the phenyl ring.
Ring-Substituted Derivatives
Variations in the position of substituents on the phenyl ring have been explored, such as:
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4-(2-Chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-N-phenyl-2-thioxo-5-pyrimidinecarboxamide (CAS: 182170-94-1), where the chloro substituent is at the ortho position of the phenyl ring rather than the para position .
These structural modifications can significantly influence physicochemical properties, biological activities, and potential therapeutic applications of the compounds.
Ester Derivatives
In addition to carboxamide derivatives, corresponding ester analogs have been synthesized, such as:
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4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, which features an ester group instead of the carboxamide .
These ester derivatives may exhibit different biological profiles due to alterations in hydrogen bonding capabilities and metabolic stability.
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